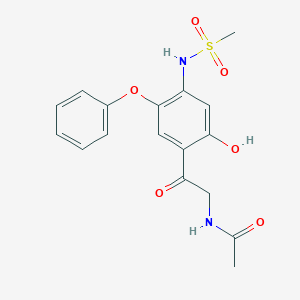

Iguratimod Impurity 11

Description

Foundational Principles of Impurity Profiling in Active Pharmaceutical Ingredients

The investigation and control of impurities are fundamental to the development and manufacturing of safe and effective pharmaceuticals. An impurity is any component present in a drug substance or drug product that is not the desired chemical entity. wjpr.netamericanchemicalsuppliers.com The process of identifying, quantifying, and characterizing these unwanted substances is known as impurity profiling. Current time information in Singapore.wisdomlib.org This practice has become a critical aspect of modern drug analysis, essential for ensuring the quality, stability, and safety of Active Pharmaceutical Ingredients (APIs). chemscene.com

Regulatory bodies, including the International Council for Harmonisation (ICH), the United States Food and Drug Administration (FDA), and others, have established stringent guidelines for the control of impurities. americanchemicalsuppliers.comchemscene.com The ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for classifying, reporting, and qualifying impurities. wisdomlib.org According to these guidelines, impurities present above a certain threshold must be reported, identified, and qualified. wjpr.net For instance, the identification threshold for impurities in new drug substances with a maximum daily dose of up to 2 grams is 0.10%. wisdomlib.org Any impurity found above this level must have its structure characterized. Current time information in Singapore.

Impurity profiling is a comprehensive activity that encompasses the detection, isolation, structural elucidation, and quantitative determination of various types of impurities. americanchemicalsuppliers.com These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents. pharmaffiliates.com Organic impurities are often related to the manufacturing process and can include starting materials, by-products, intermediates, and degradation products. Current time information in Singapore.jetir.org Inorganic impurities may derive from manufacturing processes and include reagents, ligands, catalysts, and heavy metals. chemscene.com The thoroughness of impurity profiling directly impacts the biological safety assessment of a drug, making it an indispensable component of pharmaceutical research and development. chemscene.com

Table 1: International Council for Harmonisation (ICH) Thresholds for Impurities in New Drug Substances For APIs with a maximum daily dose ≤ 2g/day

| Threshold Type | Limit | Purpose |

| Reporting Threshold | > 0.05% | The level above which an impurity must be reported in regulatory submissions. |

| Identification Threshold | > 0.10% | The level above which the structure of an impurity must be determined. |

| Qualification Threshold | > 0.15% | The level above which an impurity's biological safety must be established. |

| Data derived from ICH guidelines. wjpr.netwisdomlib.org |

Contextual Overview of Impurity Challenges in Complex Chemical Synthesis

The synthesis of complex APIs, such as Iguratimod, often involves multi-step chemical reactions, creating numerous opportunities for impurity formation. jetir.orgsigmaaldrich.com These impurities can arise from a multitude of sources, including the raw materials, solvents, reagents, and catalysts used in the synthesis process. jetir.orgijnrd.org Side reactions, incomplete reactions, and degradation of the API or intermediates under specific reaction conditions (e.g., pH, temperature) are significant contributors to the impurity profile. Current time information in Singapore.jetir.org

Controlling impurities in complex syntheses presents a considerable challenge. chemicalbook.com The structural similarity between an impurity and the API can make separation and purification difficult, often requiring sophisticated chromatographic techniques like High-Performance Liquid Chromatography (HPLC). wisdomlib.orgtijer.org Furthermore, the manufacturing process itself can introduce degradation products. jetir.org Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are intentionally conducted to produce potential degradation products. wisdomlib.orgjohronline.com These studies are crucial for identifying likely degradants that may form during storage and for developing stability-indicating analytical methods capable of separating these impurities from the API. wisdomlib.orgresearchgate.net

The challenge is compounded by the fact that even trace amounts of certain impurities can potentially affect the quality and efficacy of the final drug product. Current time information in Singapore. Therefore, a deep understanding of the synthesis pathway and reaction mechanisms is essential to predict, identify, and ultimately control the formation of impurities to meet the rigorous standards set by regulatory authorities. Current time information in Singapore.jetir.org

Research Rationale and Focus on Iguratimod Impurity 11 within Contemporary Pharmaceutical Impurity Science

Iguratimod is a small molecule, anti-inflammatory drug used in the treatment of rheumatoid arthritis. Current time information in Singapore.chemscene.com Its chemical synthesis is a multi-step process, and like any complex API, is susceptible to the formation of various process-related and degradation impurities. chemscene.com The scientific rationale for focusing on a specific impurity is driven by the regulatory mandate to ensure the purity and safety of the final drug product. Current time information in Singapore. Research into specific impurities is essential for developing robust manufacturing processes and appropriate analytical controls.

Within this context, This compound has been identified as a relevant compound for the quality control of Iguratimod. It is available as a chemical reference standard, signifying its importance for analytical method development and validation. sigmaaldrich.com The chemical identity of this compound is N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)acetamide , with the assigned CAS number 149457-04-5 . sigmaaldrich.com

The structure of this impurity, an acetophenone (B1666503) derivative, is notably different from the chromone (B188151) core of the parent Iguratimod molecule. This suggests that this compound is likely a degradation product formed through the cleavage of the API's central chromone ring. While the specific pathway leading to its formation is not detailed in available literature, research into other Iguratimod impurities provides context for such transformations. For example, studies by Kashid et al. have identified other degradation products, such as 2-hydroxy-4-(methylsulfonamido)-5-phenoxybenzoic acid (IMP-II), which is formed under acid/base hydrolysis conditions that open the chromone ring. wisdomlib.orgwisdomlib.org The study of specific entities like this compound is therefore a critical component of contemporary pharmaceutical science, aimed at ensuring that any potentially occurring impurities can be accurately detected, quantified, and controlled to guarantee the quality of the final pharmaceutical product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-11(20)18-10-16(22)13-8-17(25-12-6-4-3-5-7-12)14(9-15(13)21)19-26(2,23)24/h3-9,19,21H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILXKNGZXBBSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC(=C(C=C1O)NS(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136404 | |

| Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149457-04-5 | |

| Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149457-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[2-Hydroxy-4-[(methylsulfonyl)amino]-5-phenoxyphenyl]-2-oxoethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Formation Pathways and Degradation Behavior of Iguratimod Impurity 11

Elucidation of Synthesis-Related Formation Mechanisms for Iguratimod Impurity 11

The synthesis of Iguratimod, a complex multi-step process, can inadvertently lead to the formation of various impurities. These impurities can originate from reaction by-products, unreacted starting materials, or the influence of specific process parameters.

Investigation of Reaction By-product Generation

During the synthesis of Iguratimod, side reactions can occur, leading to the generation of by-products that may be structurally similar to the final drug substance. For instance, studies on other Iguratimod impurities have revealed that interactions between reaction intermediates and reagents can form unintended molecules. One identified impurity, for example, is formed through an interaction with dimethyl amine and acetonitrile (B52724) during the acid-base purification step. wisdomlib.org While not specifically identified as Impurity 11, this demonstrates a pathway where process-related substances can lead to impurity genesis.

Impact of Unreacted Starting Materials and Reagents on Impurity 11 Formation

Incomplete reactions can leave residual starting materials and reagents in the reaction mixture, which can then react with the Iguratimod molecule or other intermediates. A well-documented example in Iguratimod synthesis is the formation of a methyl derivative of Iguratimod (referred to as IMP-I) when traces of unreacted methyl iodide from a preceding step react with the final Iguratimod product. wisdomlib.orgCurrent time information in Singapore. This highlights the critical need to control the levels of all reactants to minimize the formation of such synthesis-related impurities.

Influence of Process Parameters on this compound Genesis (e.g., pH, temperature, stoichiometry)

The conditions under which a chemical reaction is carried out play a pivotal role in determining the purity of the final product. Parameters such as pH, temperature, and the stoichiometry of reactants can significantly influence the rate of impurity formation. For Iguratimod, it has been noted that the use of strong acids or bases and the control of temperature are critical during purification. wisdomlib.org Deviations from optimized conditions can promote the formation of degradation-related impurities, some of which are also observed as process-related impurities. wisdomlib.org

Degradation Pathways Leading to the Formation of this compound

Iguratimod, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. These degradation pathways can lead to the formation of impurities, which may compromise the quality and safety of the drug product.

Hydrolytic Degradation Mechanisms (Acid and Base Induced)

Forced degradation studies are essential to understand the stability of a drug substance. chemicalbook.com In the case of Iguratimod, exposure to acidic and basic conditions can induce hydrolysis, leading to the formation of specific degradation products. For example, acid hydrolysis of Iguratimod is known to produce an impurity identified as 2-hydroxy-4-(methylsulfonamido)-5-phenoxybenzoic acid (IMP-II). Current time information in Singapore. Another impurity (IMP-III) is also known to form under acid-base degradation conditions. Current time information in Singapore. These studies demonstrate the lability of the Iguratimod molecule to hydrolytic cleavage.

Table 1: Summary of Conditions for Hydrolytic Degradation Studies of Iguratimod chemicalbook.com

| Stress Condition | Reagent | Temperature | Duration |

| Acid Hydrolysis | 1 M Hydrochloric acid | 60°C | 0.5 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | Not specified | Not specified |

This table is based on general forced degradation study parameters and may not be exhaustive.

Oxidative Degradation Processes and Products

Oxidative stress is another common pathway for drug degradation. Studies involving the exposure of Iguratimod to oxidizing agents like hydrogen peroxide are performed to identify potential oxidative degradation products. chemicalbook.com While specific oxidative degradants for Iguratimod are not detailed in the provided search results, these studies are a standard part of drug development to ensure that any potential impurities formed through oxidation are identified and controlled. chemicalbook.comcleanchemlab.com

Table 2: Conditions for Oxidative Degradation Study of Iguratimod chemicalbook.com

| Stress Condition | Reagent | Temperature | Duration |

| Oxidation | 10% Hydrogen Peroxide | 60°C | 4 hours |

This table is based on general forced degradation study parameters and may not be exhaustive.

Photolytic Degradation Studies and Products

Similar to thermal degradation, specific photolytic degradation studies detailing the kinetics, pathways, and products for this compound are not found in the available scientific literature. Photostability testing, as per ICH guidelines, typically involves exposing the drug substance to a combination of visible and UV light to determine its susceptibility to photodegradation.

Forced degradation studies on Iguratimod have included photolytic stress conditions, such as exposure in a UV chamber for 24 hours. These studies are designed to identify any photolytic degradation products and to ensure the analytical method can separate them from the parent compound. However, the specific products formed from the photodegradation of this compound, and the kinetics of this process, have not been reported.

A comprehensive photolytic degradation study would involve:

Exposure to a controlled light source (e.g., xenon lamp or a UV/Vis chamber).

Quantification of the remaining impurity at various time points.

Identification and characterization of any resulting photoproducts using techniques like HPLC-MS and NMR.

Without such a study specifically targeting this compound, a detailed and scientifically accurate account of its photolytic degradation behavior cannot be provided.

Table 2: General Conditions for Photolytic Stress Testing of Iguratimod

| Parameter | Condition | Outcome for Iguratimod (Parent Drug) | Specific Data for Impurity 11 |

| Light Source | UV Chamber | Degradation Observed | Not Available |

| Duration | 24 hours | Formation of unspecified degradation products | Not Available |

This table is for illustrative purposes based on general stress testing of the parent drug and does not represent specific data for this compound.

Advanced Analytical Methodologies for the Identification and Characterization of Iguratimod Impurity 11

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Iguratimod Impurity 11

Once Impurity 11 is successfully separated and isolated, typically through preparative HPLC, a combination of spectroscopic and spectrometric techniques is used to determine its precise chemical structure. wisdomlib.orgtandfonline.com This is a mandatory step for any unknown impurity found above the identification threshold. researchgate.net

The most powerful and commonly used techniques for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H NMR and ¹³C NMR) is the definitive technique for unambiguous structural elucidation. wisdomlib.orgsimsonpharma.com It provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry of the compound. nih.gov By analyzing the complete set of NMR data, the exact structure of Impurity 11 can be confirmed. wisdomlib.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities. It provides precise mass-to-charge ratio (m/z) data, which allows for the determination of the molecular weight of an impurity and the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₇H₁₈N₂O₆S and a molecular weight of 378.41 g/mol , MS analysis is the first step in confirming its identity. axios-research.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental composition. mdpi.com The fragmentation analysis, typically achieved through tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart into smaller, characteristic fragment ions. nih.gov By analyzing the mass differences between the precursor ion and the product ions, chemists can deduce the connectivity of atoms and the structure of different parts of the molecule. mdpi.comresearchgate.net For instance, in the analysis of related Iguratimod impurities, a loss of 44 Da can indicate the cleavage of a carboxylic acid group, while a loss of 78 Da might suggest the cleaving of a methyl sulfonyl moiety. wisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. wisdomlib.org This integration is essential for analyzing impurities in a complex mixture like a drug substance, as it separates the impurity from the active pharmaceutical ingredient (API) and other related substances before it enters the mass spectrometer. nih.gov

A typical LC-MS method for the analysis of Iguratimod and its impurities would involve a reversed-phase HPLC system. nih.govresearchgate.net The separation is often achieved on a C18 column, which is effective for separating molecules of moderate polarity like Iguratimod. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govresearchgate.net

Table 1: Typical LC-MS Parameters for Iguratimod Impurity Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 2 mM ammonium acetate and 0.1% formic acid) nih.gov |

| Flow Rate | 0.400 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detector | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer nih.govlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

For volatile or semi-volatile impurities that may be present in the Iguratimod API, gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice. wisdomlib.org This method separates compounds based on their boiling points and interaction with the stationary phase of the GC column. wisdomlib.org In the analysis of Iguratimod, GC has been used to identify impurities related to solvents or volatile byproducts from the synthesis process. wisdomlib.org Following separation by GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented to generate a mass spectrum that aids in their identification. wisdomlib.org For example, a GC-MS analysis of an Iguratimod sample identified a volatile impurity with a molecular ion peak at m/z 86. wisdomlib.org

Table 2: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature to separate compounds by boiling point |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Quadrupole Mass Spectrometer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of a molecule. wisdomlib.orgnih.gov NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the complete elucidation of its connectivity and stereochemistry. wisdomlib.org

In the characterization of Iguratimod impurities, ¹H and ¹³C NMR spectra are essential. For example, in a related impurity, the appearance of a singlet peak around 3.3 ppm in the ¹H NMR spectrum, corresponding to three protons, and a carbon peak between 39.6-40.6 ppm in the ¹³C NMR spectrum indicated the presence of an additional methyl group compared to the parent Iguratimod molecule. wisdomlib.org The absence of an aldehyde proton signal (typically beyond 8 ppm) and an aldehyde carbon signal (beyond 180 ppm) can confirm the loss or modification of that specific functional group. wisdomlib.org This level of detail is critical for unambiguously identifying the exact structure of this compound.

Table 3: Example NMR Data Interpretation for an Iguratimod-Related Impurity

| Nucleus | Chemical Shift (ppm) | Interpretation |

|---|---|---|

| ¹H | 3.3 | Singlet, 3H, indicative of a methyl group attached to a nitrogen atom. wisdomlib.org |

| ¹³C | 39.6 - 40.6 | Signal corresponding to a methyl carbon. wisdomlib.org |

| ¹H | Absence of signal > 8.0 | Confirms detachment or alteration of the aldehyde side chain. wisdomlib.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceuticals and for obtaining preliminary structural information. mdpi.com The technique measures the absorption of UV or visible light by a molecule, which is characteristic of its electronic structure, particularly the presence of chromophores (light-absorbing groups). mdpi.com

For Iguratimod and its impurities, the core chromone (B188151) ring structure results in a characteristic UV absorption profile. wisdomlib.org Iguratimod itself exhibits a maximum absorbance (λmax) at approximately 256 nm. researchgate.net By analyzing the UV-Vis spectrum of a sample containing this compound, analysts can confirm the presence of the core chromophoric system. Furthermore, UV-Vis spectroscopy, often coupled with HPLC (HPLC-UV), is a primary method for purity assessment. The area of the impurity peak in an HPLC chromatogram, as detected by the UV detector, is used to quantify its level relative to the main API peak. nih.gov Any significant shift in the λmax for the impurity compared to the API can suggest a modification to the chromophore structure. mdpi.com

Application of Hyphenated Analytical Techniques in Comprehensive Impurity Profiling

Comprehensive impurity profiling requires the use of multiple, often combined, analytical techniques to ensure that all potential impurities are detected, identified, and quantified. wisdomlib.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are central to this process. researchgate.net The combination of techniques like LC-MS, GC-MS, and LC-NMR provides a multi-dimensional view of the sample, leveraging the strengths of each individual method to build a complete picture of the impurity profile. wisdomlib.orgnih.govresearchgate.netcmes.org This integrated approach is mandated by regulatory agencies to ensure drug safety and quality. wisdomlib.org

LC-MS/MS for Enhanced Structural Information

LC-MS/MS, or tandem mass spectrometry, is a more advanced version of LC-MS that provides an even greater level of structural detail. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of Impurity 11) is selected after separation by LC, fragmented, and then the resulting product ions are analyzed. nih.gov This two-stage mass analysis significantly reduces background noise and provides a clean fragmentation spectrum that is highly specific to the selected impurity. nih.gov

This technique is particularly valuable for distinguishing between isomeric impurities, which have the same molecular weight but different structures. mdpi.com The fragmentation patterns of isomers are often distinct, allowing for their unambiguous identification. For the analysis of Iguratimod, an LC-MS/MS method would monitor specific mass transitions (the precursor ion m/z to a specific product ion m/z) to selectively detect and quantify the drug and its impurities in complex matrices like plasma. nih.govresearchgate.net

Table 4: Illustrative Precursor-Product Ion Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Iguratimod | 375.2 nih.gov | 347.1 nih.gov |

On-line LC-NMR and LC-NMR-MS Coupling

The unequivocal structure elucidation of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control. For complex molecules such as Iguratimod, where multiple potential impurities can arise during synthesis or degradation, advanced analytical methodologies are required for their precise identification and characterization. Among the most powerful techniques for this purpose are hyphenated systems that couple the separation power of liquid chromatography (LC) with the structural information provided by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). On-line LC-NMR and LC-NMR-MS offer a streamlined approach to obtaining comprehensive structural data from minimal amounts of an isolated impurity.

The direct coupling of LC to NMR and MS provides a significant advantage by enabling the analysis of impurities without the need for laborious and potentially sample-degrading offline isolation. In this approach, the eluent from the LC column flows directly into the NMR spectrometer and/or mass spectrometer, allowing for the acquisition of spectroscopic data on the separated components in real-time. This is particularly beneficial for unstable or minor impurities that are difficult to isolate in sufficient quantities for traditional offline analysis.

In the context of identifying an unknown impurity like this compound, an on-line LC-NMR-MS system would be employed to gain a comprehensive understanding of its chemical structure. The LC component separates Impurity 11 from the parent drug, Iguratimod, and other impurities. As the peak corresponding to Impurity 11 elutes from the column, it is directed to the MS detector, which provides the accurate molecular weight and fragmentation pattern of the molecule. This information is crucial for determining the elemental composition and identifying key structural fragments.

Simultaneously, or in a parallel run with a flow splitter, the eluent containing Impurity 11 enters the NMR flow cell. Here, a suite of one-dimensional and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed. These experiments provide detailed information about the proton and carbon environments within the molecule and the connectivity between them, ultimately allowing for the assembly of the complete chemical structure.

A hypothetical application of on-line LC-NMR-MS for the characterization of this compound could yield the data presented in the following table. This data would be instrumental in piecing together the molecular puzzle and confirming the identity of the impurity.

| Analytical Technique | Parameter | Observed Data for this compound | Structural Interpretation |

| LC-MS | Molecular Ion [M+H]⁺ | m/z 391.0756 | Suggests a molecular formula of C₁₇H₁₅N₂O₆S |

| Key MS/MS Fragments | m/z 363, 331, 299 | Indicates loss of specific functional groups | |

| On-line ¹H NMR | Chemical Shift (δ) | 8.52 (s, 1H), 8.15 (d, 1H), 7.80-7.00 (m, 7H), 3.10 (s, 3H) | Reveals the number and type of protons |

| On-line ¹³C NMR | Chemical Shift (δ) | 175.4, 160.2, 155.8, 148.1, 130.5-118.9, 40.2 | Shows the different carbon environments |

| On-line 2D NMR (HMBC) | Key Correlations | H-8.52 to C-175.4, H-3.10 to C-40.2 | Establishes long-range proton-carbon connectivities |

The synergistic data obtained from the on-line LC-NMR-MS analysis would allow for the unambiguous structural assignment of this compound, providing crucial information for process optimization and ensuring the quality and safety of the final drug product.

Development and Validation of Analytical Methods for Iguratimod Impurity 11

Development of Stability-Indicating Methods for Iguratimod Impurity 11

The development of a stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of a drug substance like Iguratimod. Such methods are designed to quantify the drug substance accurately and unequivocally in the presence of its potential degradation products, including any specified impurities. While "this compound" is not a specifically characterized impurity in publicly available scientific literature, the methodology to develop a stability-indicating assay for it would follow established guidelines for impurity profiling. The core of this development lies in demonstrating specificity, which is the ability of the method to produce a response only for the analyte of interest and not for any other compounds that may be present, such as process impurities or degradants.

A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), must be able to separate the main component (Iguratimod) from all potential impurities and degradation products. johronline.com The development process involves selecting appropriate chromatographic conditions, such as the column, mobile phase composition, flow rate, and detection wavelength, to achieve adequate resolution between all peaks. jetir.orgjetir.orgjohronline.com Validation of the method in accordance with International Council for Harmonisation (ICH) guidelines ensures that it is specific, accurate, precise, and robust for its intended purpose. johronline.comjohronline.com A key component of this validation is challenging the method's selectivity through forced degradation studies. unesp.br

Control Strategies and Impurity Management for Iguratimod Impurity 11

Process Optimization Strategies for Minimizing Iguratimod Impurity 11 Formation

Minimizing the formation of this compound at the source is the most efficient strategy. This involves a deep understanding of the synthesis process and the implementation of strict controls over process parameters and raw materials.

The formation of impurities during the synthesis of Iguratimod is highly dependent on the reaction conditions. wisdomlib.org Therefore, identifying and controlling Critical Process Parameters (CPPs) is fundamental to minimizing the generation of Impurity 11. pharmtech.com A CPP is a process parameter whose variability impacts a critical quality attribute and must be monitored to ensure the process yields a product of the desired quality. biopharminternational.com While specific parameters for the formation of Impurity 11 are not detailed in the available literature, general principles from Iguratimod synthesis and impurity control highlight several key areas for monitoring. wisdomlib.orgwisdomlib.org

Key parameters that are typically considered critical in pharmaceutical synthesis include temperature, pH, reaction time, and the stoichiometry of reagents. wisdomlib.org Studies on other Iguratimod impurities have shown that factors such as the use of strong acids or bases and temperature can be critical. wisdomlib.orgwisdomlib.org Excursions outside of optimized ranges for these parameters can lead to an increase in side reactions and the formation of unwanted byproducts. A systematic approach, such as Quality by Design (QbD), allows for the establishment of a design space where the process consistently produces material with minimal impurities. researchgate.net

| Critical Process Parameter (CPP) | Rationale for Control | Potential Impact if Not Controlled |

|---|---|---|

| Temperature | Reaction rates are highly sensitive to temperature. Elevated temperatures can increase the rate of degradation or side-product formation. wisdomlib.orgwisdomlib.org | Increased levels of thermal degradants and other related impurities. |

| pH / Acidity / Basicity | The stability of intermediates and the final API can be pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation pathways. wisdomlib.orgwisdomlib.org | Formation of acid or base-catalyzed degradation impurities. |

| Reaction Time | Prolonged reaction times can lead to the degradation of the desired product or the formation of secondary byproducts. | Higher concentration of time-dependent impurities and potential for lower yield. |

| Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete reactions or an excess of starting materials that may form their own impurities. wisdomlib.org | Presence of unreacted intermediates and related byproducts in the final product. |

The purity of the final Iguratimod API is directly influenced by the quality of the starting materials and intermediates used in the synthesis. google.com Impurities present in raw materials can be carried through the synthesis process and contaminate the final product. cellandgene.com A comprehensive raw material control strategy is therefore essential.

This strategy includes rigorous testing of incoming materials to confirm their identity, purity, and impurity profile. For instance, an HPLC method has been established to determine specific genotoxic impurities in N-(4-acetyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide, a key starting material for Iguratimod. cmes.org Such analytical oversight ensures that contaminants are identified and controlled before they enter the manufacturing process.

Furthermore, impurities can arise from unreacted starting materials or intermediates from a previous step. A documented case in Iguratimod synthesis shows that an impurity was formed from traces of unreacted methyl iodide from a preceding stage. wisdomlib.org This underscores the importance of ensuring reaction completion and the effective purification of intermediates at each critical stage of the synthesis.

| Control Aspect | Objective | Methodology |

|---|---|---|

| Supplier Qualification | To ensure a reliable source of high-quality raw materials. | Audits of supplier manufacturing sites and quality systems. |

| Incoming Material Testing | To verify the identity and purity of each batch of raw material and intermediate. | Use of specific analytical methods (e.g., HPLC, GC) to quantify known and potential impurities. wisdomlib.orgcmes.org |

| In-Process Controls | To monitor reaction completion and the purity of isolated intermediates. | Chromatographic monitoring of reaction progress to ensure complete conversion and minimize carry-over of unreacted materials. wisdomlib.org |

| Specification Setting | To establish acceptance criteria for impurities in raw materials and intermediates. | Setting limits based on process capability and the potential for impurity carry-over into the final API. |

Purification Methodologies for the Removal of this compound

Even with an optimized synthesis process, trace amounts of impurities like Impurity 11 may still be present in the crude Iguratimod. Consequently, robust purification methods are required to ensure the final API meets the stringent purity specifications. wisdomlib.org

Chromatography is a powerful technique for separating compounds with high specificity. jetir.org High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of Iguratimod and its impurities, and its preparative-scale version is a viable option for purification. johronline.comijnrd.orgjetir.org Preparative HPLC operates on the same principles as analytical HPLC but is designed to isolate and collect larger quantities of a specific compound.

Research on a major metabolite of Iguratimod demonstrated a successful purification using preparative HPLC, achieving a final purity of 98.8%. nih.govbrieflands.com The conditions used in that separation, such as the column type, mobile phase composition, and flow rate, provide a strong starting point for developing a method to remove Impurity 11. nih.gov By optimizing these chromatographic parameters, a method can be tailored to achieve baseline separation between Iguratimod and Impurity 11, allowing for the collection of a highly purified fraction of the API.

| Parameter | Condition |

|---|---|

| Column | Durashell C18 (250 mm × 10 mm, 10 μm) |

| Mobile Phase | Isocratic mixture of water-methanol (52:48, v/v) containing 0.1% TFA |

| Flow Rate | 7 mL/min |

| Detection Wavelength | 257 nm |

| Column Temperature | 25 °C (Ambient) |

Recrystallization is a fundamental and widely used technique for purifying solid compounds in the pharmaceutical industry. mt.com The method relies on the differences in solubility between the desired compound and the impurities in a selected solvent system. For Iguratimod, various crystallization methods have been developed to produce different crystalline forms, which inherently serves as a purification step. google.com

The general procedure involves dissolving the crude Iguratimod, containing Impurity 11, in a suitable solvent at an elevated temperature to form a saturated solution. mt.comgoogle.com As the solution is slowly cooled, the solubility of Iguratimod decreases, leading to the formation of pure crystals. mt.com Impurities like Impurity 11, being present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor). mt.com An alternative approach is antisolvent precipitation, where a second solvent in which Iguratimod is poorly soluble is added to the initial solution, inducing the precipitation of the pure compound. mt.comgoogle.com The efficiency of impurity removal depends on the careful selection of solvents and the control of cooling rates and agitation. mt.com

| Step | Description | Key Variables |

|---|---|---|

| 1. Solvent Selection | Choosing a solvent where Iguratimod is highly soluble at high temperatures but poorly soluble at low temperatures. | Solubility profile, boiling point, chemical inertness. |

| 2. Dissolution | Dissolving the crude solid in the minimum amount of hot solvent. | Temperature, solvent volume. |

| 3. Crystallization | Allowing the solution to cool, often slowly, to induce crystal formation. | Cooling rate, agitation, seeding. |

| 4. Isolation | Separating the purified crystals from the mother liquor. | Filtration method (e.g., suction filtration). |

| 5. Washing | Rinsing the isolated crystals with a small amount of cold solvent. | Solvent choice, solvent temperature, wash volume. |

| 6. Drying | Removing residual solvent from the final product. | Temperature, pressure (vacuum). |

The final steps of purification, washing the isolated solid and selecting the appropriate solvents, are critical for removing residual mother liquor that contains dissolved impurities. google.com The choice of solvent is paramount; an ideal wash solvent will effectively dissolve Impurity 11 and other contaminants but have very low solubility for Iguratimod, thus minimizing yield loss. mt.com

In the preparation of Iguratimod and its salts, various solvents have been utilized for washing the filtered product, including ethanol, acetone, ether, and isopropyl alcohol. google.com Water has also been used as a washing agent during the synthesis process. wisdomlib.orgwisdomlib.org The selection process involves balancing the solvency power for the impurity with the insolubility of the product. The temperature of the wash solvent is also a key factor; using a cold solvent typically reduces the solubility of the desired product, thereby preventing its dissolution during the wash. A well-designed washing protocol, with optimized solvent choice, volume, and temperature, is a simple yet highly effective method for enhancing the purity of the final Iguratimod API.

Establishment of Control Thresholds and Acceptance Criteria for this compound

The establishment of control thresholds and acceptance criteria for any pharmaceutical impurity, including this compound, is a critical component of drug development and manufacturing, governed by internationally recognized regulatory standards. These standards ensure the final drug product is safe and of high quality. The primary framework for these controls is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

The control strategy for a specific impurity is directly linked to the maximum daily dose (MDD) of the active pharmaceutical ingredient (API). For Iguratimod, the maximum recommended daily dose is 50 mg. Based on this MDD, the ICH Q3B(R2) guideline, which pertains to impurities in new drug products, provides a set of thresholds for reporting, identification, and qualification of degradation products. europa.eumedcraveonline.com

ICH-Based Thresholds for Iguratimod Impurities

The ICH guidelines define three key action thresholds based on the MDD:

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. For a 50 mg MDD, any impurity observed at a level greater than 0.1% should be reported. youtube.comich.org

Identification Threshold : The level above which the chemical structure of an impurity must be determined. For Iguratimod, with an MDD of 50 mg, this threshold is 0.2%. gmpinsiders.com

Qualification Threshold : The level above which an impurity must be assessed for its biological safety. The qualification threshold for a drug with a 50 mg MDD is 0.5% or a total daily intake (TDI) of 200 µg, whichever is lower. gmpinsiders.com

These regulatory thresholds, calculated based on the 50 mg maximum daily dose of Iguratimod, are summarized in the table below.

| Threshold Type | Applicable ICH Guideline | Threshold Value (% of API) | Calculated Total Daily Intake (TDI) |

|---|---|---|---|

| Reporting | ICH Q3B(R2) | 0.10% | 50 µg |

| Identification | ICH Q3B(R2) | 0.20% | 100 µg |

| Qualification | ICH Q3B(R2) | 0.50% | 200 µg |

Setting Final Acceptance Criteria

While the ICH thresholds provide the fundamental regulatory framework, they are not the final release specifications for a drug product. The final acceptance criterion for a specified impurity, such as this compound, is established by the manufacturer and is included in the formal drug product specification. gally.chich.org

This acceptance criterion is a numerical limit that an impurity must not exceed for a batch of the drug product to be released for use. It is determined based on a comprehensive evaluation of data gathered during the drug's development, including:

Process Capability : Analysis of the impurity levels consistently achieved in batches manufactured by the final commercial process. Manufacturers typically set limits that are tighter than the regulatory thresholds to ensure robust process control. fda.gov

Stability Studies : Data from long-term and accelerated stability studies are used to understand if the level of Impurity 11 increases over the shelf life of the product. The acceptance criterion must ensure the impurity level will not exceed the qualified safety threshold by the expiration date. europa.eu

Clinical Batch Data : The levels of Impurity 11 present in the batches of Iguratimod used in pivotal safety and clinical studies are considered qualified from a safety perspective. gally.chich.org

Therefore, the acceptance criterion for this compound is a rigorously justified limit, proposed by the manufacturer and approved by regulatory authorities. It must be lower than or equal to the qualification threshold (0.5% for Iguratimod), unless a higher limit has been specifically justified through extensive safety or toxicological studies. regulations.govmca.gm

Emerging Research Directions and Future Perspectives on Iguratimod Impurity 11 Studies

Application of Green Chemistry Principles in Iguratimod Synthesis to Reduce Impurity Burden

Green chemistry offers a proactive approach to minimizing the environmental impact of chemical processes while enhancing their efficiency and safety. In the context of Iguratimod synthesis, the application of these principles can significantly reduce the formation of Impurity 11 and other undesirable byproducts.

Key green chemistry strategies applicable to Iguratimod synthesis include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. For instance, the development of a synthesis for an Iguratimod-amine precursor using an N-heterocyclic carbene (NHC)-catalyzed reaction demonstrates a high atom efficiency of 71%. researchgate.netresearchgate.net This approach, by minimizing waste, inherently reduces the potential for impurity formation.

Use of Safer Solvents and Reagents: Traditional organic solvents are often toxic and environmentally harmful. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, can lead to cleaner reaction profiles and a reduced impurity burden. nih.gov The selection of solvents is a critical aspect of greening pharmaceutical syntheses. unife.it

Catalysis: The use of catalytic reagents, in place of stoichiometric ones, is a cornerstone of green chemistry. Catalysts can enable more selective reactions, reducing the formation of byproducts like Impurity 11. The aforementioned NHC-catalyzed synthesis is a prime example of this principle in action. researchgate.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and can also minimize the degradation of reactants and products into impurities.

By focusing on these principles, the synthesis of Iguratimod can be redesigned to be inherently cleaner, leading to a higher purity product with a lower burden of Impurity 11.

Advanced Computational Chemistry and Predictive Modeling for Impurity Formation

Computational chemistry provides powerful tools for understanding and predicting the formation of impurities at a molecular level. By simulating reaction pathways and molecular interactions, researchers can gain insights into the mechanisms that lead to the generation of Iguratimod Impurity 11.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of molecules and predict their reactivity. This allows for the investigation of potential side reactions and the identification of reaction conditions that favor the formation of the desired product over impurities.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into reaction kinetics and the influence of solvent and temperature on reaction outcomes. This can be particularly useful in understanding how process parameters can be optimized to minimize the formation of Impurity 11.

Predictive Impurity Profiling: Software tools are being developed that can predict potential impurities based on the structures of the reactants and the reaction conditions. These tools can help chemists to anticipate and mitigate the formation of impurities like Impurity 11 early in the process development stage.

While specific computational studies on this compound are not yet widely published, the application of these methods to similar pharmaceutical compounds has proven to be highly effective in impurity prediction and control.

Integration of Process Analytical Technology (PAT) for Real-time Monitoring and Control of this compound

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. nih.gov The integration of PAT into the Iguratimod manufacturing process can provide real-time monitoring and control of Impurity 11 levels.

Key PAT tools and their applications include:

In-line Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can be used to monitor the concentration of Iguratimod and Impurity 11 in real-time directly within the reaction vessel or process stream. nih.gov This allows for immediate adjustments to process parameters to maintain impurity levels within acceptable limits.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities. jetir.orgnih.govjohronline.com Integrating HPLC systems for at-line or on-line analysis provides frequent and automated measurements of Impurity 11, enabling tighter process control.

Real-time Data Analysis: PAT systems generate large amounts of data that can be analyzed in real-time to understand process performance and identify trends that may lead to increased impurity formation. This data-driven approach allows for proactive control of the manufacturing process.

The implementation of PAT can transform the control of this compound from a retrospective, quality control-based approach to a proactive, quality assurance-based system.

Utilization of Chemometrics and Multivariate Analysis in Impurity Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometrics and multivariate analysis are essential for interpreting the complex datasets generated by modern analytical techniques.

Applications of chemometrics in impurity analysis include:

Multivariate Calibration: This is used to build predictive models that can correlate spectral data (e.g., from NIR or Raman) with the concentration of Impurity 11. These models are the foundation of PAT-based real-time monitoring.

Pattern Recognition: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be used to identify patterns in process data that are associated with the formation of Impurity 11. This can help to identify the root causes of impurity formation and guide process optimization.

Design of Experiments (DoE): DoE is a statistical approach for systematically varying process parameters to understand their impact on product quality. By applying DoE, the factors that have the most significant influence on the formation of Impurity 11 can be identified and controlled.

The integration of chemometrics and multivariate analysis provides a powerful framework for understanding and controlling the formation of this compound, leading to a more robust and reliable manufacturing process.

Q & A

Q. How can meta-analyses inform the clinical relevance of impurities like Impurity 11 in long-term Iguratimod therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.